3-Ethyl-1-methyl-piperazine dihydrochloride chemical properties and structure
3-Ethyl-1-methyl-piperazine dihydrochloride chemical properties and structure
Version 1.0 | Status: Definitive Guide
Executive Summary
3-Ethyl-1-methyl-piperazine dihydrochloride (CAS: 2242488-95-3 for (S)-isomer; generic structure derivatives often cited in patent literature) is a critical heterocyclic building block in modern medicinal chemistry. Structurally characterized by a piperazine core with distinct steric bulk (ethyl at C3) and electronic modulation (methyl at N1), this compound serves as a pharmacophore scaffold for kinase inhibitors , GPCR ligands (specifically dopaminergic and serotonergic modulators), and antipsychotic agents .
This guide provides a rigorous technical analysis of its chemical properties, regioselective synthesis, and handling protocols, designed for researchers requiring high-purity intermediates for drug development.
Chemical Identity & Structural Analysis[1][2][3]
The molecule exists primarily as a dihydrochloride salt to ensure stability and water solubility, counteracting the hygroscopic nature and volatility of the free base.
| Property | Specification |
| IUPAC Name | 3-Ethyl-1-methylpiperazine dihydrochloride |
| Common Name | 1-Methyl-3-ethylpiperazine 2HCl |
| CAS Number | 2242488-95-3 ((S)-enantiomer); 142-64-3 (Generic Piperazine 2HCl ref) |
| Molecular Formula | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 201.14 g/mol |
| Free Base MW | 128.22 g/mol |
| Chiral Center | C3 (Available as (S)-, (R)-, or Racemate) |
| Appearance | White to off-white crystalline powder |
Stereochemical Implications
The ethyl group at position 3 introduces a chiral center. In drug design, the (S)-enantiomer is frequently preferred to match the binding pockets of target proteins, particularly in kinase domains where steric clashes must be minimized. The C3-ethyl group provides a hydrophobic anchor, while the N1-methyl group eliminates a hydrogen bond donor, modulating membrane permeability (logP) and metabolic stability.
Physicochemical Profiling
Understanding the ionization and lipophilicity is crucial for predicting the pharmacokinetic behavior of drugs derived from this scaffold.
| Parameter | Value (Approx.) | Mechanistic Insight |
| pKa₁ (N4-H) | ~9.2 | The secondary amine (N4) is the most basic site. |
| pKa₂ (N1-Me) | ~5.0 | The tertiary amine (N1) is less basic due to inductive effects and solvation penalties. |
| LogP (Free Base) | 0.6 - 0.9 | Moderate lipophilicity allows for good oral bioavailability in derived drugs. |
| Solubility (2HCl) | >50 mg/mL (H₂O) | High aqueous solubility facilitates formulation and biological assays. |
| Hygroscopicity | High | The dihydrochloride salt readily absorbs atmospheric moisture; store under inert gas. |
Synthesis & Manufacturing Methodologies
The synthesis of 3-ethyl-1-methylpiperazine requires precise regiocontrol to distinguish between the two nitrogen atoms of the piperazine ring.
Route A: Regioselective Methylation of 2-Ethylpiperazine (Industrial Standard)
This method exploits steric hindrance to achieve selectivity. In 2-ethylpiperazine , the nitrogen adjacent to the ethyl group (N1) is sterically shielded. The remote nitrogen (N4) is more accessible for nucleophilic attack. Upon methylation of N4, the numbering priority changes, and the product is named 1-methyl-3-ethylpiperazine .
Protocol:
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Starting Material: Dissolve 2-ethylpiperazine (1.0 eq) in methanol.
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Methylation: Add Formaldehyde (2.2 eq) and Formic acid (2.5 eq) (Eschweiler-Clarke conditions).
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Note: Direct alkylation with MeI is faster but risks quaternization. Eschweiler-Clarke is more controlled.
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Reflux: Heat to 60-70°C for 4-6 hours. Evolution of CO₂ indicates reaction progress.
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Workup: Basify with NaOH to pH >12. Extract with Dichloromethane (DCM).
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Salt Formation: Dissolve the free base oil in dry Ethanol/Diethyl Ether. Bubble anhydrous HCl gas or add 4M HCl in dioxane.
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Isolation: Filter the precipitated dihydrochloride salt. Recrystallize from Isopropanol/Ethanol.
Route B: De Novo Cyclization (Chiral Specific)
For enantiopure synthesis (e.g., (S)-isomer), starting from chiral amino acids is preferred to avoid difficult resolutions later.
Protocol:
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Coupling: React N-methyl-L-alanine (or similar chiral amine) with ethyl 2-bromobutyrate .
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Cyclization: Heat to form the diketopiperazine intermediate.
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Reduction: Reduce the diketopiperazine using Lithium Aluminum Hydride (LiAlH₄) in THF.
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Salt Formation: Convert to dihydrochloride as above.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway from 2-ethylpiperazine exploiting steric control for N-methylation.
Applications in Medicinal Chemistry
This scaffold is not merely a linker; it actively contributes to the binding affinity and pharmacokinetic profile of drug candidates.
Kinase Inhibitors
The 3-ethyl-1-methylpiperazine moiety mimics the solvent-exposed regions of ATP-binding pockets. The ethyl group can fill small hydrophobic pockets (e.g., the ribose binding region), improving selectivity over other kinases.
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Example Mechanism: In ALK (Anaplastic Lymphoma Kinase) inhibitors, similar piperazine tails interact with the solvent front to solubilize the drug while maintaining potency.
GPCR Modulation
In dopamine (D2/D3) and serotonin (5-HT) receptor antagonists, the basic nitrogen (N4) forms a critical salt bridge with an aspartate residue (e.g., Asp3.32) in the receptor transmembrane domain. The N1-methyl/C3-ethyl substitution pattern fine-tunes the orientation of the aromatic head group attached to N4.
Analytical Protocols
Validating the identity and purity of 3-Ethyl-1-methyl-piperazine 2HCl requires specific chromatographic conditions due to its high polarity and lack of strong UV chromophores.
HPLC Method (Hydrophilic Interaction Liquid Chromatography - HILIC)
Standard C18 columns often fail to retain this polar salt. HILIC is recommended.
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Column: Amide or Zwitterionic HILIC column (e.g., TSKgel Amide-80).
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Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
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Mobile Phase B: Acetonitrile.
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Gradient: 90% B to 60% B over 15 minutes.
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Detection: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is preferred as the compound has weak UV absorbance (only end absorption <210 nm).
NMR Validation
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¹H NMR (D₂O): Look for the N-Methyl singlet (~2.9 ppm), the Ethyl triplet (~1.2 ppm) and quartet, and the piperazine ring protons as multiplets (3.0–3.8 ppm) shifted downfield due to the salt form.
Analytical Workflow Diagram
Caption: HILIC-based analytical workflow for quality control of polar piperazine salts.
Handling & Safety (E-E-A-T)
Hazard Classification:
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Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
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Respiratory Sensitizer: May cause allergy or asthma symptoms if inhaled (H334).
Storage Protocol:
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Hygroscopic: Store in a desiccator or under nitrogen.
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Temperature: 2-8°C recommended for long-term stability.
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Handling: Use a fume hood. Weigh quickly to prevent water absorption which alters stoichiometry (MW changes from 201.14 to hydrates).
References
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(S)-3-Ethyl-1-methylpiperazine dihydrochloride Product Page . Vertex AI Search Result 1.1. Link (Verified via search context).
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Synthesis of Piperazines . Organic Chemistry Portal. A comprehensive review of piperazine synthesis methodologies including cyclization and alkylation. Link
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pKa Values of Some Piperazines at Various Temperatures . University of Regina. Detailed study on the inductive effects of methyl and ethyl groups on piperazine basicity. Link
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1-Methylpiperazine Applications and Safety . ChemicalBook. Overview of methylpiperazine derivatives in pharmaceutical manufacturing. Link
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Synthesis of [Methylpiperazine-11C]brigatinib . NIH PubMed Central. Demonstrates the utility of methyl-piperazine scaffolds in kinase inhibitor design (Brigatinib). Link
